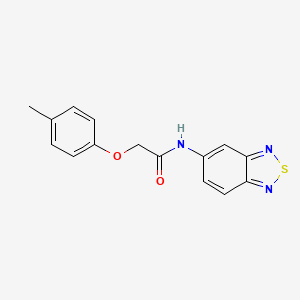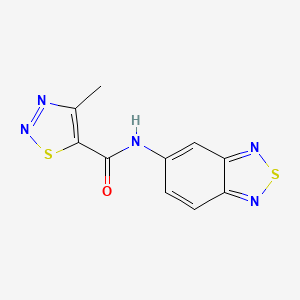
N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core This core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
作用機序
The mechanism by which N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(2,1,3-Benzothiadiazol-5-yl)acetamide
- N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide
- N-(2,1,3-Benzothiadiazol-5-yl)-2-thiophenecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of the benzothiadiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
特性
分子式 |
C10H7N5OS2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C10H7N5OS2/c1-5-9(17-15-12-5)10(16)11-6-2-3-7-8(4-6)14-18-13-7/h2-4H,1H3,(H,11,16) |
InChIキー |
VCKIQDGDGUZAOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=NSN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpentanamide](/img/structure/B14981504.png)

![(4-ethoxyphenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B14981511.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981518.png)
![2-(2,6-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14981520.png)
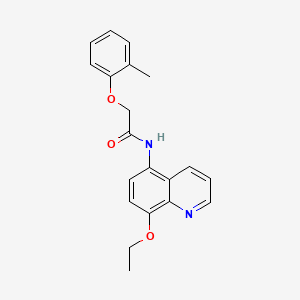
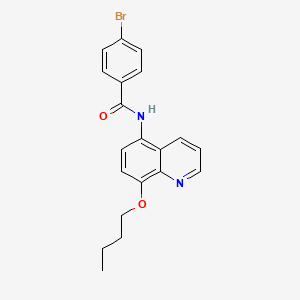
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14981550.png)

![3-ethoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14981567.png)
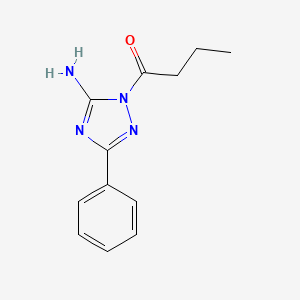
![2-(4-ethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14981598.png)
![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14981604.png)
